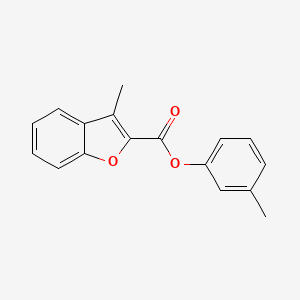![molecular formula C13H16N2O5 B4892027 N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)
N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine, also known as ZMMA, is a synthetic molecule that has been studied for its potential applications in scientific research. ZMMA is a derivative of asparagine, an amino acid that is found in many proteins and plays an important role in various biological processes. ZMMA has been shown to have a number of interesting properties that make it a promising tool for researchers in a variety of fields.
Mecanismo De Acción
The mechanism of action of N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine is based on its ability to selectively modify specific amino acid residues in proteins. N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine contains a benzyl ester group that can react with the amino group of lysine residues in proteins, resulting in the formation of a covalent bond between the protein and N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine. This covalent modification can be used to selectively block or modify specific amino acid residues in proteins, allowing researchers to study the role of these residues in various biological processes.
Biochemical and Physiological Effects:
N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine has been shown to have a number of interesting biochemical and physiological effects. For example, N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine has been shown to inhibit the activity of a number of enzymes, including proteases and kinases. N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine is its ability to selectively modify specific amino acid residues in proteins. This allows researchers to study the role of these residues in various biological processes, and can provide valuable insights into the structure and function of proteins. However, there are also some limitations to the use of N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine. For example, N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine can be toxic to cells at high concentrations, and care must be taken to ensure that the concentration of N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine used in experiments is not too high.
Direcciones Futuras
There are a number of potential future directions for research on N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine. One area of interest is the development of new methods for synthesizing N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine and related molecules. Another area of interest is the development of new applications for N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine in scientific research, such as in the study of protein-protein interactions. Finally, there is also potential for the development of N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Métodos De Síntesis
N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine can be synthesized using a variety of methods, but one common approach involves the reaction of N-methylasparagine with benzyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine as a white solid, which can be purified using standard techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine has been studied for a variety of scientific applications, including as a tool for studying protein structure and function. One of the key advantages of N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine is that it can be used to selectively modify specific amino acid residues in proteins, which can allow researchers to probe the role of these residues in various biological processes. N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine has also been used as a tool for studying enzyme mechanisms, as it can be used to selectively block the active site of enzymes and thereby inhibit their activity.
Propiedades
IUPAC Name |
4-amino-2-[methyl(phenylmethoxycarbonyl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-15(10(12(17)18)7-11(14)16)13(19)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H2,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDIYVSIFPKQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC(=O)N)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-[[(benzyloxy)carbonyl](methyl)amino]-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-{1-[4-(1H-pyrazol-1-ylmethyl)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4891950.png)



![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4891968.png)
![ethyl N-(4-{[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate](/img/structure/B4891977.png)
![2-[(cyanomethyl)thio]-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4891985.png)
![2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4891993.png)


![N-({[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4892010.png)
![5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4892037.png)
![4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine](/img/structure/B4892048.png)
![N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4892049.png)